Enantiomer-Specific BET Inhibitory Potency: (R)-BAY1238097 as Low-Activity Control
(R)-BAY1238097 is the R-enantiomer of BAY1238097 and exhibits substantially lower BET inhibitory activity compared to the active S-enantiomer BAY1238097 . The active S-enantiomer demonstrates potent inhibition of BRD4-histone H4 binding with TR-FRET IC50 <100 nM and cellular NanoBRET IC50 of 63 nM against BRD4 . (R)-BAY1238097's reduced potency enables its use as a stereochemical control to distinguish on-target BET-driven effects from off-target or scaffold-related activities .
| Evidence Dimension | BET bromodomain inhibitory activity |
|---|---|
| Target Compound Data | Substantially reduced BET inhibitory potency (quantitative IC50 values not publicly disclosed for R-enantiomer in primary literature) |
| Comparator Or Baseline | S-enantiomer BAY1238097: TR-FRET IC50 <100 nM; NanoBRET BRD4 IC50 = 63 nM |
| Quantified Difference | Qualitative reduction in potency; R-enantiomer described as 'less active' or exhibiting 'relatively lower activity' |
| Conditions | TR-FRET assay utilizing BET BRD4 bromodomain 1 and acetylated peptide derived from histone H4; NanoBRET cellular assay |
Why This Matters
This enantiomeric activity differential establishes (R)-BAY1238097 as the appropriate stereochemical negative control for experiments requiring attribution of pharmacological effects specifically to BET bromodomain engagement.
